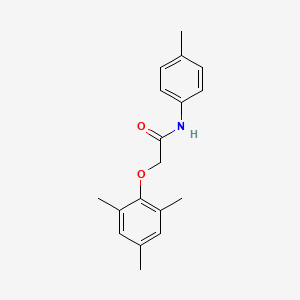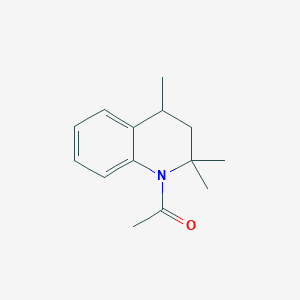![molecular formula C16H20N4O3S B5138292 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5138292.png)
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, also known as E-3810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a sulfonamide derivative that has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a promising candidate for the development of novel cancer therapies.
Mécanisme D'action
The mechanism of action of 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is not fully understood, but it is believed to target the vascular endothelial growth factor (VEGF) pathway, which plays a critical role in tumor angiogenesis. 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been shown to inhibit the activity of VEGF receptors, preventing the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the suppression of angiogenesis. These effects are thought to be mediated through the inhibition of VEGF signaling, which is critical for the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide in lab experiments include its high potency and specificity for VEGF receptors, as well as its ability to inhibit tumor growth and metastasis. However, there are also limitations to using 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other cancer therapies, and the exploration of its use in other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide and to identify any potential side effects that may limit its clinical use.
Méthodes De Synthèse
The synthesis of 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide involves the reaction of 2-ethyl-5-nitrobenzenesulfonamide with 6-bromo-3-pyridazinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite and the addition of morpholine to yield the final product. This synthesis method has been extensively studied and optimized to produce high yields of pure 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide.
Applications De Recherche Scientifique
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential use in the treatment of various types of cancer. One study found that 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide inhibited the growth and metastasis of human breast cancer cells in vitro and in vivo, suggesting that it may be an effective therapeutic agent for breast cancer. Another study demonstrated that 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide suppressed the growth of glioblastoma cells, a type of brain cancer, by inhibiting angiogenesis.
Propriétés
IUPAC Name |
2-ethyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-12-3-4-13(11-15(12)24(17,21)22)14-5-6-16(19-18-14)20-7-9-23-10-8-20/h3-6,11H,2,7-10H2,1H3,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRZDFCUUDIYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5138220.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5138224.png)
![N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5138231.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)
![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5138256.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)

![N-(3,5-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138287.png)
![N-(4-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5138291.png)

![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5138297.png)
![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)